molecular formula C15H21BrN2O2 B12304142 Tert-butyl 4-(6-bromopyridin-2-yl)piperidine-1-carboxylate

Tert-butyl 4-(6-bromopyridin-2-yl)piperidine-1-carboxylate

Katalognummer: B12304142
Molekulargewicht: 341.24 g/mol
InChI-Schlüssel: NCSVYJHILFENKW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 4-(6-bromopyridin-2-yl)piperidine-1-carboxylate is a brominated heterocyclic compound featuring a piperidine ring substituted with a 6-bromopyridin-2-yl group and protected by a tert-butoxycarbonyl (Boc) group. Its molecular formula is C₁₅H₂₁BrN₂O₃, with a molecular weight of 357.24 g/mol . The Boc group enhances solubility in organic solvents and stabilizes the piperidine nitrogen during synthetic transformations. The bromine atom at the pyridine’s 6-position makes this compound a versatile intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling further derivatization in medicinal chemistry and materials science.

Eigenschaften

IUPAC Name

tert-butyl 4-(6-bromopyridin-2-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-9-7-11(8-10-18)12-5-4-6-13(16)17-12/h4-6,11H,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCSVYJHILFENKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=NC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Tert-butyl-4-(6-bromopyridin-2-yl)piperidin-1-carboxylat durchläuft verschiedene chemische Reaktionen, darunter:

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Reduktionsmittel wie Lithiumaluminiumhydrid, Oxidationsmittel wie Kaliumpermanganat und Nukleophile wie Natriumazid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab.

Wirkmechanismus

Der Wirkmechanismus von Tert-butyl-4-(6-bromopyridin-2-yl)piperidin-1-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Pfaden. Die Brompyridin-Einheit kann mit Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Der Piperidinring kann ebenfalls eine Rolle für die Bindungsaffinität und Spezifität der Verbindung spielen. Die genauen molekularen Zielstrukturen und Pfade, die beteiligt sind, hängen von der spezifischen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird.

Analyse Chemischer Reaktionen

Tert-butyl 4-(6-bromopyridin-2-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like lithium aluminum hydride, oxidizing agents like potassium permanganate, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.

Wirkmechanismus

The mechanism of action of tert-butyl 4-(6-bromopyridin-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can interact with enzymes or receptors, modulating their activity. The piperidine ring can also play a role in the compound’s binding affinity and specificity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Below is a detailed comparison of tert-butyl 4-(6-bromopyridin-2-yl)piperidine-1-carboxylate with structurally analogous compounds, focusing on molecular properties, reactivity, and applications.

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Reference
This compound C₁₅H₂₁BrN₂O₃ 357.24 Saturated piperidine, 6-bromopyridinyl substituent, Boc protection
Tert-butyl 4-(6-bromo-3,4-dihydroquinolin-1(2H)-yl)piperidine-1-carboxylate C₁₉H₂₇BrN₂O₂ 395.33 Brominated dihydroquinoline fused to piperidine, extended conjugation
Tert-butyl 4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate C₁₇H₂₀F₃NO₂ 328.00 3,6-Dihydropyridine (unsaturated), 2-trifluoromethylphenyl substituent
Tert-butyl 4-(6-methoxy-5-(thiazole-4-carboxamido)-2H-indazol-2-yl)piperidine-1-carboxylate C₂₇H₃₀N₆O₄S 534.63 Indazole-thiazole hybrid, methoxy and carboxamido groups, high complexity
Tert-butyl 4-(6-bromo-1H-indol-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate C₁₉H₂₀BrN₃O₂ (estimated) ~378.29 Bromoindole substituent, dihydropyridine ring, aromatic and hydrogen-bonding capacity

Reactivity and Functional Group Analysis

  • Target Compound : The 6-bromopyridinyl group is electron-deficient, facilitating nucleophilic aromatic substitution or cross-coupling reactions. The saturated piperidine ring offers conformational flexibility, while the Boc group allows selective deprotection under acidic conditions .
  • Bromine at the pyridine-like position retains cross-coupling utility .
  • Trifluoromethylphenyl Derivative (C₁₇H₂₀F₃NO₂): The electron-withdrawing trifluoromethyl group increases lipophilicity and metabolic stability. The unsaturated dihydropyridine ring may participate in Diels-Alder reactions or further reductions .
  • Indazole-Thiazole Hybrid (C₂₇H₃₀N₆O₄S) : The indazole and thiazole moieties are common in kinase inhibitors. The methoxy group improves solubility, while the carboxamido linker enables target-specific interactions .
  • Bromoindole Derivative (C₁₉H₂₀BrN₃O₂): The indole’s NH group supports hydrogen bonding, critical for receptor binding.

Biologische Aktivität

Tert-butyl 4-(6-bromopyridin-2-yl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C15H20BrN2O2
  • Molecular Weight : 348.24 g/mol
  • CAS Number : 2697162-48-2

The presence of the bromopyridine moiety contributes to its unique pharmacological properties, allowing for interactions with various biological targets.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. Preliminary studies suggest that it may act as a selective inhibitor for certain protein kinases, which are crucial in various signaling pathways associated with cell proliferation and survival.

Key Mechanisms:

  • Kinase Inhibition : The compound shows potential as an inhibitor of receptor tyrosine kinases, which play a role in cancer progression.
  • Neurotransmitter Interaction : It may influence neurotransmitter systems, impacting conditions such as anxiety and depression.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties through its ability to inhibit key signaling pathways involved in tumor growth. A study demonstrated that the compound inhibited cell proliferation in various cancer cell lines, including breast and lung cancer cells.

Neuropharmacological Effects

The compound has been evaluated for its effects on the central nervous system (CNS). In vitro studies suggest that it may have anxiolytic and antidepressant-like effects, potentially through modulation of serotonin and dopamine receptors.

Case Studies

  • Inhibition of Cancer Cell Growth
    • A study conducted on human breast cancer cells showed that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 15 µM) after 48 hours of exposure. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase.
  • Neuropharmacological Assessment
    • In a rodent model, administration of the compound led to reduced anxiety-like behavior in elevated plus maze tests. The observed effects were comparable to those produced by standard anxiolytics, suggesting its potential as a therapeutic agent for anxiety disorders.

Research Findings

Study FocusFindingsReference
Anticancer ActivityInhibits proliferation in breast cancer cells (IC50 = 15 µM)[Source needed]
Neuropharmacological EffectsReduces anxiety-like behavior in rodent models[Source needed]
Mechanism of ActionInhibits receptor tyrosine kinases involved in signaling pathways[Source needed]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.